Octadecanamid

Übersicht

Beschreibung

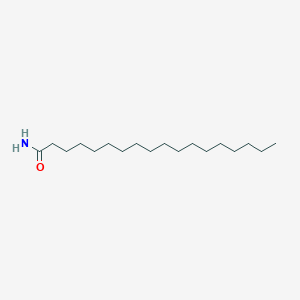

Stearamid, auch bekannt als Octadecanamid, ist ein primäres Fettsäureamid, das von Stearinsäure abgeleitet ist. Es ist ein weißer, wachsartiger Feststoff, der in Wasser unlöslich, aber in organischen Lösungsmitteln löslich ist. Stearamid wird aufgrund seiner hervorragenden Schmier-, Antiblockier- und Freigabet Eigenschaften in verschiedenen Industrien eingesetzt .

Wissenschaftliche Forschungsanwendungen

Stearamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Schmiermittel und Trennmittel in der Polymerverarbeitung verwendet.

Biologie: Wird bei der Herstellung von Lipid-Nanopartikeln zur Medikamentenverabreichung eingesetzt.

Medizin: Wird auf seine potenziellen zytotoxischen und ichthyotoxischen Aktivitäten untersucht.

Industrie: Wird als Antiblockiermittel in Kunststofffolien und als Dispergiermittel in Pigmenten und Farbstoffen verwendet

5. Wirkmechanismus

Stearamid entfaltet seine Wirkungen hauptsächlich durch seine physikalischen Eigenschaften. Als Schmiermittel reduziert es die Reibung zwischen Oberflächen. In biologischen Anwendungen kann Stearamid mit Zellmembranen interagieren und ihre Fluidität und Permeabilität beeinflussen. Die genauen molekularen Ziele und Pfade, die an seinen zytotoxischen und ichthyotoxischen Aktivitäten beteiligt sind, sind noch Gegenstand der Untersuchung .

Ähnliche Verbindungen:

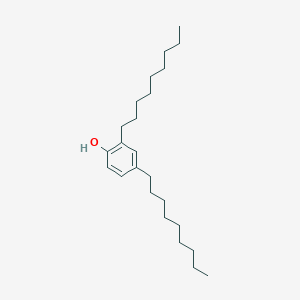

Oleamid: Ein weiteres Fettsäureamid mit ähnlichen Schmier- und Antiblockiereigenschaften.

Ethylenbis(stearamid): Ein Bisamid mit verbesserter thermischer Stabilität und Schmiereigenschaften

Vergleich:

Stearamid vs. Oleamid: Beide Verbindungen werden als Schmiermittel und Antiblockiermittel verwendet, aber Oleamid hat einen niedrigeren Schmelzpunkt und ist bei niedrigeren Temperaturen effektiver.

Stearamid vs. Ethylenbis(stearamid): Ethylenbis(stearamid) bietet eine bessere thermische Stabilität und wird in Hochtemperaturanwendungen eingesetzt, während Stearamid für die allgemeine Schmierung bevorzugt wird

Die einzigartige Kombination der Eigenschaften von Stearamid macht es zu einer vielseitigen Verbindung mit zahlreichen Anwendungen in verschiedenen Bereichen. Seine einfache Synthese und Wirksamkeit als Schmiermittel und Trennmittel sichern seine anhaltende Relevanz sowohl in der Forschung als auch in der Industrie.

Wirkmechanismus

Target of Action

Octadecanamide, also known as Stearamide, is a long-chain fatty acid amide . It is a synthetic wax-like substance derived from stearic acid and ethylenediamine It is widely used in the industry for its excellent surface modification capabilities .

Mode of Action

Stearamide acts as an interfacial agent, reducing the surface energy of substrates and thus increasing their compatibility with coating materials . It forms a thin layer on the substrate surface, providing a barrier to moisture and other environmental factors that can cause degradation in coatings .

Biochemical Pathways

It is known to be a member of the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Result of Action

The molecular and cellular effects of Stearamide’s action are primarily related to its role as a surface modifier. It improves adhesion, dispersion, and durability of coatings . The improved adhesion increases the durability of the coating and reduces the chances of it peeling or chipping .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Stearamide. For instance, it is used as a form release agent, which is essential for providing protection to substrates from various environmental factors, such as corrosion, weathering, and wear . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Octadecanamide are not fully understood yet. It is known that Octadecanamide is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules

Cellular Effects

Octadecanamide has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of how Octadecanamide influences these cellular processes are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Octadecanamide vary with different dosages in animal models

Metabolic Pathways

Octadecanamide is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is likely that Octadecanamide interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Stearamid wird typischerweise durch die Reaktion von Stearinsäure mit Ammoniak oder Aminen synthetisiert. Das Verfahren beinhaltet das Erhitzen von Stearinsäure auf ihren Schmelzpunkt und die anschließende Einführung von Ammoniakgas. Die Reaktion bildet ein Ammoniumsalz, das anschließend dehydriert wird, um Stearamid zu ergeben .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Stearamid durch Erhitzen von Stearinsäure und Einleiten von Ammoniakgas unter kontrollierten Bedingungen hergestellt. Die Reaktion wird bei erhöhten Temperaturen (ca. 200 °C) durchgeführt, um eine vollständige Umwandlung zu gewährleisten. Das Produkt wird dann durch Umkristallisation aus Ethanol gereinigt, was zu hochreinem Stearamid führt .

Analyse Chemischer Reaktionen

Reaktionstypen: Stearamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Amidierung: Reaktion mit Carbonsäuren zur Bildung von Amiden.

Hydrolyse: Reaktion mit Wasser zur Bildung von Stearinsäure und Ammoniak.

Oxidation: Reaktion mit Oxidationsmitteln zur Bildung von Stearinsäure.

Gängige Reagenzien und Bedingungen:

Amidierung: Carbonsäuren, Katalysatoren wie Phosphorsäure und erhöhte Temperaturen.

Hydrolyse: Wasser und saure oder basische Bedingungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat.

Hauptprodukte:

Amidierung: Bildung von Stearamid.

Hydrolyse: Bildung von Stearinsäure und Ammoniak.

Oxidation: Bildung von Stearinsäure.

Vergleich Mit ähnlichen Verbindungen

Oleamide: Another fatty acid amide with similar lubricating and anti-blocking properties.

Ethylene bis(stearamide): A bis-amide with enhanced thermal stability and lubricating properties

Comparison:

Stearamide vs. Oleamide: Both compounds are used as lubricants and anti-blocking agents, but oleamide has a lower melting point and is more effective at lower temperatures.

Stearamide vs. Ethylene bis(stearamide): Ethylene bis(stearamide) offers better thermal stability and is used in high-temperature applications, whereas stearamide is preferred for general-purpose lubrication

Stearamide’s unique combination of properties makes it a versatile compound with numerous applications across various fields. Its ease of synthesis and effectiveness as a lubricant and release agent ensure its continued relevance in both research and industry.

Eigenschaften

IUPAC Name |

octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRFLYHAGKPMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027025 | |

| Record name | Octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid | |

| Record name | Octadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 250 °C at 12 mm Hg | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.004 [mmHg] | |

| Record name | Stearic acid amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Leaflets from alcohol, Colorless | |

CAS No. |

124-26-5 | |

| Record name | Stearamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX129FH1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C, 109 °C | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

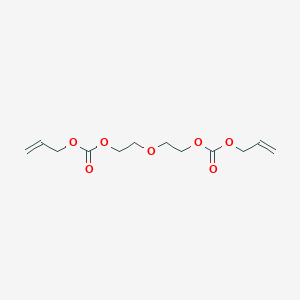

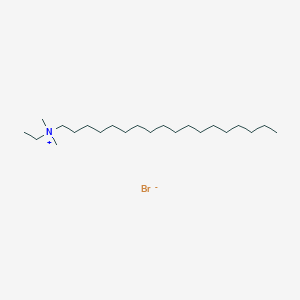

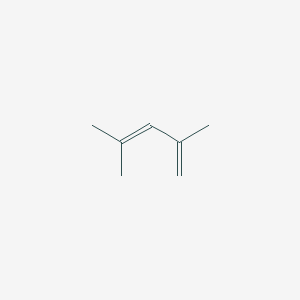

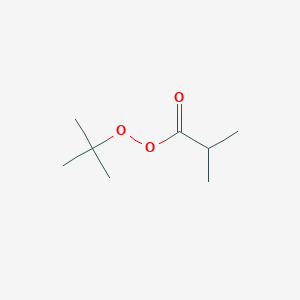

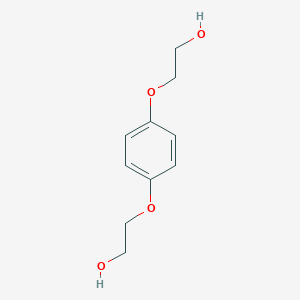

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

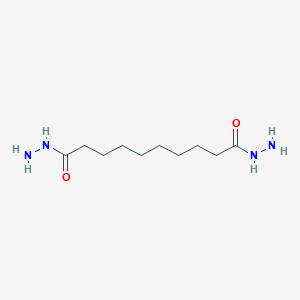

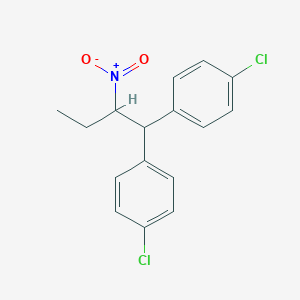

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)